![molecular formula C7H8N2O2S B087676 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid CAS No. 1253790-97-4](/img/structure/B87676.png)
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid involves multi-step reactions, starting with well-established methods to produce precursors, followed by reactions with various reagents to form the final compound. For instance, the synthesis of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts has been described, involving sequential synthesis and reactions with organic and inorganic bases in an aqueous-alcohol medium (Fedotov & Hotsulia, 2023).
Scientific Research Applications
Photosynthetic Electron Transport Inhibition : Derivatives of pyrazoles, including those similar to 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, have been synthesized and evaluated as inhibitors of photosynthetic electron transport. Some compounds exhibited inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).
Novel Condensation Reactions : Research demonstrates the synthesis of 4H-pyrazolo[5,1-c]thiazines through novel condensation reactions, showcasing the chemical versatility of these compounds (Suen et al., 2006).
New Heterocyclic System Synthesis : A new heterocyclic system has been developed using derivatives of this compound, signifying its role in creating novel chemical structures (Kharaneko, 2016).
Catalyst in Synthesis Processes : Derivatives have been applied as catalysts in one-pot multi-component reactions for synthesizing various heterocyclic compounds, indicating its utility in facilitating chemical reactions (Khazaei et al., 2015).
Fungicidal Activity : Studies show fungicidal activity of pyrazolo[5,4-d]thiazine derivatives against various fungi, highlighting potential applications in agriculture (Nizamuddin & Manoj, 2001).
Antibacterial Activities : Some derivatives have been synthesized and evaluated for their antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Bildirici et al., 2007).
Safety and Hazards
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUYJGVDNAZBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=NN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175285 | |
Record name | 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid | |
CAS RN |
1253790-97-4 | |
Record name | 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253790-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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